molecular formula C21H15ClN2O2S B5048954 (Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide

(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide

Cat. No.: B5048954
M. Wt: 394.9 g/mol
InChI Key: UASDTSCOTKEVPK-QINSGFPZSA-N
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Description

(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a cyano group, a phenylsulfanyl group, and a furan ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the phenylsulfanyl group: This can be achieved by reacting the furan derivative with a phenylsulfanyl reagent under appropriate conditions.

    Formation of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the amide bond: The final step involves coupling the intermediate with (3-chloro-2-methylphenyl)amine to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound could participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might exhibit biological activities, making it a candidate for drug discovery and development.

    Biochemical Research: It could be used as a probe or tool in biochemical studies to investigate specific pathways or targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide: can be compared with other cyano-substituted amides, phenylsulfanyl derivatives, and furan-containing compounds.

Uniqueness

    Structural Complexity: The combination of functional groups and the overall structure may confer unique properties.

    Biological Activity: Potential for unique interactions with biological targets compared to simpler analogs.

Properties

IUPAC Name

(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-14-18(22)8-5-9-19(14)24-21(25)15(13-23)12-16-10-11-20(26-16)27-17-6-3-2-4-7-17/h2-12H,1H3,(H,24,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDTSCOTKEVPK-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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